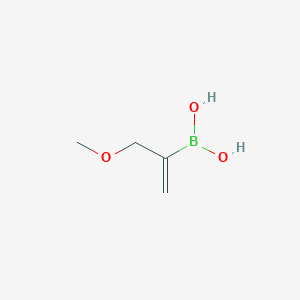

(3-Methoxyprop-1-en-2-yl)boronic acid

Description

Properties

Molecular Formula |

C4H9BO3 |

|---|---|

Molecular Weight |

115.93 g/mol |

IUPAC Name |

3-methoxyprop-1-en-2-ylboronic acid |

InChI |

InChI=1S/C4H9BO3/c1-4(3-8-2)5(6)7/h6-7H,1,3H2,2H3 |

InChI Key |

JWYYMDMLKMGNEP-UHFFFAOYSA-N |

Canonical SMILES |

B(C(=C)COC)(O)O |

Origin of Product |

United States |

Reactivity and Transformational Pathways of 3 Methoxyprop 1 En 2 Yl Boronic Acid

Cross-Coupling Reactions Involving the Boronic Acid Moiety

The boronic acid moiety is a cornerstone of modern cross-coupling chemistry, enabling the formation of C-C bonds with a high degree of control and functional group tolerance. youtube.comyoutube.com Vinylboronic acids such as (3-methoxyprop-1-en-2-yl)boronic acid are particularly useful for synthesizing substituted alkenes, which are prevalent structures in pharmaceuticals and materials science. Boronic acids are often converted to more stable and easily handled boronate esters, such as pinacol (B44631) esters, for these transformations without compromising their reactivity. youtube.comvt.edumedchemexpress.com

The Suzuki-Miyaura reaction is the most prominent and widely used cross-coupling reaction involving organoboron reagents. synblock.com It facilitates the coupling of an organoboron compound with an organohalide or triflate, catalyzed by a palladium(0) complex. synblock.comorganic-chemistry.org For a vinylboronic acid like this compound, this reaction allows for the efficient construction of substituted styrenes, dienes, and other vinyl-containing molecules.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). synblock.comprinceton.edu

Transmetalation: This step requires the activation of the boronic acid with a base, which forms a more nucleophilic "ate" complex. youtube.comorganic-chemistry.org This complex then transfers its organic group (the 3-methoxyprop-1-en-2-yl moiety) to the Pd(II) center, displacing the halide and forming a new organopalladium(II) species. synblock.comprinceton.edu

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.org

The reaction is compatible with a wide range of functional groups and is known for its mild conditions and the low toxicity of its boron-containing byproducts. rsc.org

The success of a Suzuki-Miyaura coupling often depends on the careful selection of the palladium precursor, the ligand, and the base. organic-chemistry.org The ligand, in particular, plays a crucial role in stabilizing the palladium catalyst, promoting the individual steps of the catalytic cycle, and influencing the reaction's scope and efficiency.

For coupling reactions involving vinylboronic acids, various phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been developed.

Phosphine (B1218219) Ligands: Electron-rich and sterically bulky phosphine ligands are highly effective. For instance, SPhos is noted for its ability to minimize protodeboronation in couplings with heteroaryl boronic acids and vinyl chlorides. nih.gov Other common ligands like triphenylphosphine (B44618) (PPh₃), dppf (1,1'-Bis(diphenylphosphino)ferrocene), and XPhos have also been used successfully, with the choice often depending on the specific substrates. chemicalbook.comresearchgate.net

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful ligands for Suzuki-Miyaura couplings, often providing highly stable and active catalysts capable of coupling challenging substrates. chemicalbook.com

The choice of palladium precursor, such as Pd(OAc)₂, Pd(PPh₃)₄, or Pd₂(dba)₃, also impacts catalyst activity. organic-chemistry.orgchemicalbook.com The table below summarizes representative catalyst systems used for the Suzuki-Miyaura coupling of vinylboronates with aryl halides.

| Palladium Precursor | Ligand | Base | Solvent | Typical Substrates | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | CsF | Isopropanol | Heteroaryl Boronic Acids + Vinyl Chlorides | nih.gov |

| Pd₂(dba)₃ | PPh₃ | KOt-Bu | Toluene | Aryl-B(dan) + Aryl Bromides | chemicalbook.com |

| Pd(dppf)Cl₂ | (dppf) | Na₃PO₄ | Dioxane | Hetero(aryl) Boronic Acids + PyFluor | researchgate.net |

| Pd(PPh₃)₄ | (PPh₃) | K₂CO₃ | Toluene/H₂O | Vinyl Triflates + Arylboronic Acids | nih.gov |

A key feature of the Suzuki-Miyaura coupling of vinylboronic acids is its stereospecificity. The reaction typically proceeds with retention of configuration at the double bond. This means that if the starting vinylboronic acid is the E-isomer, the resulting coupled product will also be the E-isomer. This stereoretention is a consequence of the concerted nature of the transmetalation and reductive elimination steps.

However, the stereochemical outcome can be influenced by the choice of catalyst. In some cases, ligand selection can determine whether the reaction proceeds with retention or inversion of the double bond's configuration. For example, in the coupling of (Z)-β-enamido triflates with arylboronic acids, the use of Pd(PPh₃)₄ resulted in the product with retention of the Z-configuration, while using Pd(dppf)Cl₂ led preferentially to the product with an inverted (E)-configuration. nih.gov This ligand-dependent control offers a powerful tool for accessing specific stereoisomers from a single precursor. nih.gov

While the Suzuki-Miyaura reaction is predominant, this compound can, in principle, participate in other transition-metal-catalyzed cross-couplings. Nickel catalysis, in particular, has gained attention as a more earth-abundant and cost-effective alternative to palladium for certain transformations.

Nickel catalysts are effective for coupling boronic acids with a variety of partners that can be challenging for palladium systems, such as redox-active esters and styrenyl epoxides. rsc.org A nickel-catalyzed Suzuki-type cross-coupling has been developed for the reaction of arylboronic acids with α-iodoboronates to synthesize benzyl (B1604629) boronic esters under mild conditions. Such methodologies could potentially be adapted for vinylboronic acids to achieve novel transformations.

In recent years, photoredox catalysis has emerged as a powerful strategy for generating radical intermediates under exceptionally mild conditions using visible light. Boronic acids and their ester derivatives can be activated through photoredox pathways to participate in C-C bond-forming reactions.

The general mechanism involves the formation of a redox-active complex between the boronic ester and a Lewis base. This complex has a lower oxidation potential than the boronic ester alone, allowing it to be oxidized by an excited photocatalyst via single-electron transfer (SET). The resulting radical cation fragments, cleaving the C–B bond to generate a carbon-centered radical. This radical can then engage in various coupling reactions. youtube.com This approach has been used for C(sp²)–C(sp³) couplings and has the advantage of avoiding the use of stoichiometric activators or oxidants. youtube.com In some cases, these reactions can be performed under metal-free conditions or through a dual catalysis system combining a photoredox catalyst with a nickel catalyst. youtube.com

The reactivity of vinylboronic acids can be harnessed in tandem or cascade reactions, where a single catalytic process initiates a sequence of bond-forming events to rapidly build molecular complexity.

One such example is a palladium-catalyzed three-component coupling, where a vinyl triflate, a boronic acid, and a conjugated diene are combined in a single pot. The reaction proceeds via an initial oxidative addition and Heck-type insertion, followed by transmetalation with the boronic acid and reductive elimination to form a complex skipped diene product.

Another sophisticated cascade involves the reaction of vinylboronic ester ate-complexes with highly reactive aryne intermediates. This process is triggered by the addition of the vinyl group to the aryne, which initiates a 1,2-metallate rearrangement followed by cyclization, forming two new C-C bonds and a C-B bond in a single, stereoselective annulation cascade.

Suzuki-Miyaura Cross-Coupling: Scope, Catalytic Systems, and Mechanistic Insights

Addition Reactions of the Alkenyl Moiety

The alkenyl group in this compound is a key site for carbon-carbon bond formation. Its reactivity is influenced by the presence of both the boronic acid and the methoxy (B1213986) functionalities, allowing for a range of addition reactions.

This compound, as a member of the alkenylboronic acid family, can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds, also known as activated olefins. This reaction, often catalyzed by transition metals like rhodium, is a powerful method for creating new carbon-carbon bonds.

The rhodium(I)-catalyzed conjugate addition of aryl- or 1-alkenylboronic acids to enones has been shown to proceed in high yields. researchgate.net A combination of a rhodium catalyst, such as (acac)Rh(CO)₂, and a phosphine ligand like dppb is effective for these transformations. researchgate.net The reaction is typically carried out in an aqueous solvent mixture at elevated temperatures. researchgate.net This methodology has been successfully applied to both cyclic and acyclic enones, as well as α,β-unsaturated lactones and esters. researchgate.netnih.govst-andrews.ac.uk The proposed catalytic cycle involves the transmetalation of the alkenyl group from boron to the rhodium(I) center, followed by the insertion of the enone into the organorhodium(I) species. researchgate.netacs.org

The reaction conditions are generally neutral, which helps to avoid side reactions like the aldol (B89426) condensation of the substrates or products. researchgate.net This method tolerates a wide array of functional groups, making it a versatile tool in organic synthesis. nih.gov

| Activated Olefin | Catalyst System | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl vinyl ketone | (acac)Rh(CO)₂ / dppb | MeOH/H₂O | 99 | acs.org |

| 2-Cyclohexenone | (acac)Rh(CO)₂ / dppb | Cyclohexane/H₂O | 52 | acs.org |

| α-Methylene-β-lactone | [Rh(cod)Cl]₂ | - | Excellent | nih.gov |

| 2,4-Dienoate Esters | Rh(I) complexes | - | Product dependent on substrate | st-andrews.ac.uk |

The double bond of this compound can undergo various hydrofunctionalization and cycloaddition reactions, further demonstrating its synthetic utility.

Hydrofunctionalization: The transition metal-catalyzed hydrofunctionalization of alkenes is a powerful strategy for building molecular complexity. vaia.com Nickel-catalyzed hydroalkenylation of internal alkenes using alkenyl boronic acids has been reported, offering a redox-neutral method to form C-C bonds with a broad substrate scope. researchgate.net This type of transformation represents a formal anti-Markovnikov hydrofunctionalization of the alkene partner. acs.org

Cycloaddition Reactions: Alkenylboronic acids and their esters are known to act as dienophiles in Diels-Alder reactions. researchgate.netresearchgate.net The [4+2] cycloaddition between a conjugated diene and a dienophile like an alkenylboronate provides a direct route to substituted six-membered rings. researchgate.netresearchgate.net For instance, the reaction of vinylboronic acid pinacol ester with cyclopentadiene (B3395910) yields the corresponding Diels-Alder adduct. organic-chemistry.org The reactivity in these cycloadditions is influenced by the electronic nature of the dienophile; electron-withdrawing groups on the alkene generally facilitate the reaction. researchgate.net

Furthermore, vinylboronic acids have been employed in inverse electron-demand Diels-Alder (iEDDA) reactions with tetrazines. sigmaaldrich.comchemistryviews.org These reactions are exceptionally fast in aqueous environments and are biocompatible, making them suitable for bioorthogonal labeling applications. sigmaaldrich.comchemistryviews.org Boron-tethered strategies have also been developed for [5+2] cycloadditions, where alkenyl boronic acids or their pinacol esters react with oxidopyrylium intermediates to form complex bridged polycyclic ethers. rsc.org

| Reaction Type | Reactant | Key Features | Reference |

|---|---|---|---|

| Hydroalkenylation | Internal Alkenes | Ni-catalyzed, redox-neutral, broad scope | researchgate.net |

| Diels-Alder [4+2] | Cyclopentadiene | Forms substituted cyclohexene (B86901) rings | organic-chemistry.org |

| iEDDA | 3,6-Dipyridyl-s-tetrazines | Fast, bioorthogonal, occurs in aqueous media | chemistryviews.org |

| [5+2] Cycloaddition | Silyloxypyrones | Boron-tethered, forms bridged polycyclic ethers | rsc.org |

Derivatization and Functional Group Interconversions of this compound

The dual functionality of this compound allows for a wide range of chemical transformations at the boronic acid moiety, the methoxy group, or through the formation of derivative esters.

The carbon-boron bond is a versatile functional group that can be converted into various other groups.

Protodeboronation: This reaction involves the cleavage of the C-B bond and its replacement with a C-H bond. tennessee.edu While often considered an undesired side reaction in cross-coupling, it can be synthetically useful. tennessee.edu The rate of protodeboronation is highly dependent on pH and the specific structure of the boronic acid. tennessee.eduiaea.org For simple vinyl boronic acids, the rate of protodeboronation is generally very slow. iaea.org Mechanistic studies have identified both acid-catalyzed and base-catalyzed pathways for this transformation. tennessee.eduorganic-chemistry.org

Oxidation: The C-B bond can be oxidized to a C-O bond, converting the boronic acid into an alcohol or, in the case of an enol derivative, a ketone after tautomerization. Chemoselective oxidation of boronic acids in the presence of boronic esters can be achieved under basic biphasic conditions. st-andrews.ac.ukwikipedia.org Catalyst-free photochemical methods using atmospheric oxygen have also been developed for the hydroxylation of various boronic acids and esters. organic-chemistry.org The oxidation of alkenyl boronic acids, however, can sometimes result in product mixtures. wikipedia.org

Halogenodeboronation: This process replaces the boronic acid group with a halogen atom. The iodination of (E)-1-alkenyl boronic acids to produce 1-iodo-1-alkenes with retention of configuration has been investigated. google.com Reagents such as molecular iodine in the presence of a base, or alternatives like iodine monochloride, can be used to achieve this transformation efficiently. google.comwikipedia.org Similarly, bromodeboronation can furnish the corresponding vinyl bromides. The bromoboration of alkynes followed by Negishi coupling provides a route to trisubstituted (Z)-alkenylpinacolboronates, which can then undergo iodinolysis to yield alkenyl iodides. libretexts.org

The methoxy group in this compound is part of an enol ether structure, which has distinct reactivity. This functionality is generally stable under the neutral or basic conditions often used for reactions at the boronic acid center (like Suzuki-Miyaura coupling), demonstrating orthogonal reactivity.

Enol ethers, such as the model compound 2-methoxypropene, are susceptible to cleavage under acidic conditions. rsc.orgresearchgate.net The reaction is initiated by protonation of the ether oxygen, followed by nucleophilic attack (e.g., by water) to yield a ketone (acetone in the case of 2-methoxypropene) and methanol. chemistryviews.org This reactivity allows the 2-propenyl ether moiety to be used as an acid-labile protecting group for alcohols. rsc.org The cleavage can also be effected by Lewis acids. researchgate.net

The electron-donating nature of the methoxy group increases the electron density of the double bond, making it more susceptible to attack by electrophiles compared to a simple alkene. vaia.com However, this reactivity is generally orthogonal to the transformations typically performed on the boronic acid group, which often involve transition metal catalysis under non-acidic conditions.

Boronic acids are readily converted into boronic esters, most commonly pinacol esters, by reaction with a diol like pinacol. These esters often exhibit enhanced stability, are easier to handle and purify, and are compatible with a wide range of reaction conditions.

Synthesis: Alkenylboronic acid pinacol esters can be synthesized through various methods, including the palladium-catalyzed cross-coupling of alkenyl halides with bis(pinacolato)diboron (B136004) or the reaction of alkenyl Grignard reagents with pinacolborane. wikipedia.org

Reactivity: Alkenylboronic esters are highly valuable intermediates in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This is one of the most widely used methods for forming C-C bonds, coupling an organoboron reagent with an organic halide or triflate. nih.gov Alkenylboronate esters react efficiently with aryl, heteroaryl, and other alkenyl halides/triflates to produce substituted alkenes and dienes. nih.govorganic-chemistry.org The stereochemistry of the double bond in the alkenylboronate is typically retained in the coupled product.

Stille Coupling: While the Stille reaction classically involves organotin compounds, boronic acids and their esters are often used in analogous transformations due to the lower toxicity of boron reagents. tennessee.edu The reaction couples the organoboron species with an organic halide or pseudohalide, also under palladium catalysis.

The reactivity of boronic esters can be influenced by the nature of the esterifying diol and the electronic properties of the substituents. They are key partners in a multitude of other transformations, including annulative couplings with arynes and copper-catalyzed olefinations.

| Reaction Type | Coupling Partner | Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Alkenyl Halides & Triflates | Palladium complexes (e.g., Pd(PPh₃)₄) | Versatile C(sp²)-C(sp²) bond formation, retention of stereochemistry | nih.gov |

| Stille Coupling | Aryl/Alkenyl Halides & Triflates | Palladium complexes | Alternative to toxic organotin reagents for C-C coupling | tennessee.edu |

| Annulative Coupling | Arynes | - | Forms two C-C bonds and a C-B bond in one cascade |

Mechanistic Investigations and Computational Analysis of 3 Methoxyprop 1 En 2 Yl Boronic Acid Transformations

Kinetic and Spectroscopic Studies for Reaction Pathway Elucidation

Detailed kinetic and spectroscopic investigations are fundamental to unraveling the intricate steps of chemical transformations. For reactions involving vinyl boronic acids like (3-Methoxyprop-1-en-2-yl)boronic acid, these studies provide empirical data to map out reaction pathways and identify key intermediates. Although specific kinetic data for this compound is not extensively documented, the methodologies applied to similar compounds in Suzuki-Miyaura couplings offer a clear blueprint.

Kinetic studies typically involve monitoring the concentration of reactants, intermediates, and products over time using techniques such as UV-Vis or NMR spectroscopy. The data obtained allows for the determination of reaction orders, rate constants, and activation parameters, which are crucial for proposing a plausible mechanism. For instance, in Suzuki-Miyaura reactions, kinetic analysis has been pivotal in understanding the roles of the base and the boronic acid derivative in the crucial transmetalation step.

Spectroscopic methods, including in-situ IR and NMR, can help identify transient species and pre-transmetalation intermediates, offering direct evidence for the proposed reaction pathway. Such studies have revealed that boronic esters can, in some cases, transmetalate directly without prior hydrolysis, a finding that challenges earlier mechanistic assumptions. The ability to create an empty coordination site on the palladium catalyst and the nucleophilicity of the carbon atom bonded to boron are two critical factors identified through these investigations that enable the transfer of the organic group.

Table 1: Illustrative Kinetic Data for a Generic Vinyl Boronic Acid Coupling Reaction

| Parameter | Value | Significance |

|---|---|---|

| Reaction Order in [Boronic Acid] | 1 | Indicates a first-order dependence on the boronic acid concentration in the rate-determining step. |

| Reaction Order in [Pd Catalyst] | 1 | Suggests the involvement of a single catalyst molecule in the rate-limiting step. |

| Reaction Order in [Base] | Variable | The role of the base can be complex, potentially involved in the activation of the boronic acid. |

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful lens to view reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental means alone.

Density Functional Theory (DFT) Calculations for Reaction Barriers and Transition States

Density Functional Theory (DFT) has become an indispensable tool for studying the mechanisms of organic and organometallic reactions. For transformations of this compound, DFT calculations can be employed to map the potential energy surface of a reaction, locate transition states, and calculate activation energy barriers. These calculations help to validate or refine mechanistic hypotheses derived from experimental data.

DFT studies on Suzuki-Miyaura cross-coupling reactions, for example, have been used to characterize the role of the base in activating the boronic acid. Calculations can determine the relative energies of different proposed intermediates, such as the neutral boronic acid versus the borate (B1201080) anion, to identify the most likely species to undergo transmetalation. The computed energy barriers for different potential pathways (e.g., oxidative addition, transmetalation, reductive elimination) can pinpoint the rate-determining step of the catalytic cycle. While specific DFT studies on this compound are not prevalent, the established accuracy of functionals like B3LYP for similar systems provides confidence in their applicability.

Table 2: Hypothetical DFT-Calculated Energy Barriers for Key Steps in a Suzuki-Miyaura Coupling

| Reaction Step | Catalyst System | Calculated Barrier (kcal/mol) |

|---|---|---|

| Oxidative Addition | Pd(0) with Phosphine (B1218219) Ligand | 10.5 |

| Transmetalation | Pd(II)-Aryl Complex + Borate | 18.2 |

Molecular Dynamics Simulations for Catalyst-Substrate Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into catalyst-substrate interactions, solvent effects, and conformational changes. For reactions involving this compound, MD simulations could model the approach of the boronic acid to the metal center of a catalyst, revealing preferential binding modes and the influence of ligands on the substrate's orientation.

Ab initio molecular dynamics (AIMD), which combines molecular dynamics with electronic structure calculations, is particularly useful for modeling bond-breaking and bond-forming events in a reaction. These simulations can help visualize the entire process of transmetalation, providing a more complete picture than the static snapshots offered by transition state theory alone.

Understanding Chemo-, Regio-, and Stereoselectivity through Mechanistic Probes

The selectivity of a reaction—chemo-, regio-, and stereo—is of paramount importance in synthesis. Mechanistic probes, both experimental and computational, are used to understand and predict these outcomes. For a molecule like this compound, which has multiple reactive sites, understanding selectivity is key.

Chemoselectivity issues can arise if other functional groups in the molecule or coupling partner can react under the catalytic conditions. For boronic acids, a common side reaction is protodeboronation, the cleavage of the C-B bond by a proton source. The choice of base, solvent, and temperature can significantly influence the competition between the desired cross-coupling and protodeboronation.

Regioselectivity refers to the preference for reaction at one position over another. In the context of this compound, this would be relevant if it were reacting with a substrate having multiple potential coupling sites. DFT calculations of transition state energies for reaction at different sites can predict the regiochemical outcome.

Stereoselectivity is crucial when new chiral centers are formed. While the Suzuki-Miyaura coupling of vinyl boronic acids typically proceeds with retention of the double bond geometry, understanding the factors that ensure high stereoselectivity is vital. Mechanistic studies can reveal how catalyst and ligand design influence the stereochemical course of the reaction.

The interplay between the pKa of the boronic acid and the amount of base used has been shown to be a key factor in controlling reaction selectivity in competitive Suzuki-Miyaura reactions. This highlights how fundamental acid-base chemistry can be probed to tune the outcome of complex catalytic transformations.

Advanced Synthetic Applications in Complex Organic Molecule Construction and Materials Precursors

Strategic Building Block for Natural Product Synthesis Fragments

The synthesis of natural products often relies on the strategic use of highly functionalized building blocks to construct complex molecular architectures. Vinylboronic acids are valuable in this regard, primarily through their participation in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. In principle, (3-Methoxyprop-1-en-2-yl)boronic acid could serve as a three-carbon building block, introducing a vinyl group and a methoxyallyl moiety in a single step. This could be advantageous in the synthesis of polyketide or other natural product fragments where such functionalities are present.

Despite this theoretical potential, a thorough search of peer-reviewed chemical literature and databases does not yield specific examples of this compound being employed in the total synthesis or the synthesis of fragments of any named natural product. The following table outlines hypothetical reaction schemes where this building block could be utilized, based on known boronic acid chemistry.

| Reaction Type | Hypothetical Reactants | Potential Product Fragment | Significance in Natural Product Synthesis |

| Suzuki-Miyaura Coupling | This compound + Vinyl Halide | Substituted 1,3-diene with a methoxy (B1213986) group | Formation of conjugated systems found in various polyene natural products. |

| Asymmetric Allylation | This compound + Aldehyde | Homoallylic alcohol with a vinylboronate | Introduction of a chiral center and a versatile functional handle for further elaboration. |

This table is illustrative of potential applications and is not based on published experimental results for this compound.

Precursor for Advanced Monomers and Polymer Building Blocks

Boronic acid-containing monomers are of significant interest for the development of advanced polymers with applications in sensors, self-healing materials, and drug delivery. The boronic acid moiety can participate in reversible covalent bonding or act as a functional handle for post-polymerization modification.

The structure of this compound suggests its potential as a precursor to a functionalized monomer. The vinyl group could, in principle, undergo polymerization, while the methoxy group could be a site for further chemical transformation. However, there is no specific data in the scientific literature on the polymerization of this compound or its derivatives. The challenges in polymerizing this specific monomer might include steric hindrance from the boronic acid group and potential side reactions involving the allylic ether.

Construction of Polyfunctionalized Architectures via Cascade Reactions

Cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events, are a powerful tool for the rapid construction of molecular complexity. The unique arrangement of functional groups in this compound—a vinylboronic acid and an allylic ether—presents an intriguing substrate for the design of novel cascade sequences. For instance, a reaction initiated at the vinylboronic acid moiety could be followed by an intramolecular cyclization involving the methoxyallyl group.

A survey of the literature does not provide any specific examples of cascade reactions that have been developed utilizing this compound as the starting material. The potential for such reactions remains a theoretical concept awaiting experimental validation.

This compound in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new biologically active compounds. The use of versatile building blocks that can be elaborated into a variety of molecular scaffolds is central to this strategy.

This compound, with its multiple functional groups, could theoretically be a valuable building block in a DOS campaign. The boronic acid can engage in a wide range of transformations, while the alkene and ether functionalities provide additional points for diversification. A hypothetical DOS workflow could involve an initial reaction at the boronic acid, followed by a series of divergent reactions at the other functional groups to generate a library of related but structurally distinct molecules.

As with the other applications, there is currently no published research demonstrating the use of this compound in the context of a diversity-oriented synthesis program. The potential of this compound in DOS remains an unexplored area of chemical research.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for (3-Methoxyprop-1-en-2-yl)boronic Acid Reactivity

The development of innovative catalytic systems is paramount to expanding the reaction scope and efficiency of this compound. Future research will likely focus on several key areas:

Ligand Design: The design and synthesis of novel phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and other ancillary ligands will be crucial. These ligands can modulate the electronic and steric properties of the metal center (typically palladium or nickel), leading to enhanced catalytic activity, improved functional group tolerance, and the ability to facilitate challenging cross-coupling reactions at lower catalyst loadings.

Metal-Free Catalysis: A growing area of interest is the development of metal-free catalytic systems. These approaches, often utilizing main-group elements or organic catalysts, offer the potential for more sustainable and cost-effective transformations, avoiding the issues of toxicity and contamination associated with residual transition metals.

Nanocatalysis: The use of metal nanoparticles as catalysts offers advantages such as high surface area-to-volume ratios and unique reactivity. Research into the application of palladium, nickel, or copper nanoparticles, potentially supported on materials like graphene or metal-organic frameworks (MOFs), could lead to highly active and recyclable catalysts for reactions involving this compound.

Photoredox Catalysis: The integration of photoredox catalysis with transition metal catalysis can open up new reaction pathways that are not accessible under thermal conditions. This dual catalytic approach could enable novel transformations of this compound, such as radical-mediated cross-coupling reactions.

| Catalyst System | Potential Advantages | Research Focus |

| Novel Ligand-Metal Complexes | Enhanced activity, selectivity, and functional group tolerance. | Design of sterically demanding and electron-rich ligands. |

| Metal-Free Catalysts | Sustainability, cost-effectiveness, reduced toxicity. | Exploration of main-group elements and organocatalysts. |

| Nanoparticle Catalysts | High activity, recyclability, unique reactivity. | Synthesis of well-defined metal nanoparticles on various supports. |

| Photoredox Catalysis | Access to novel reaction pathways, mild reaction conditions. | Combination of photosensitizers with transition metal catalysts. |

Exploration of Unconventional Reaction Manifolds and New Transformations

Beyond its traditional role in Suzuki-Miyaura cross-coupling, this compound is a candidate for a variety of unconventional transformations. Future explorations may include:

Cascade Reactions: Designing one-pot, multi-step reaction sequences, or cascade reactions, that incorporate this compound can significantly improve synthetic efficiency. For instance, a coupling reaction could be followed by an intramolecular cyclization to rapidly construct complex molecular architectures.

1,2-Metallate Rearrangements: The vinyl group of this compound can participate in 1,2-metallate rearrangements, where a substituent on the boron atom migrates to the adjacent carbon atom. This can be triggered by various electrophiles and provides a pathway to stereochemically defined products. Annulative coupling reactions involving arynes and vinylboronic esters, which proceed through a 1,2-metallate rearrangement, have been developed to produce cyclic borinic esters. rsc.org

Radical Reactions: The exploration of radical-mediated reactions involving vinyl boronic esters is a promising area. For example, three-component 1,2-carboamination of vinyl boronic esters with organolithium reagents and N-chloro-carbamates/carboxamides can proceed via an amidyl radical-induced 1,2-migration. rsc.org

Asymmetric Transformations: The development of enantioselective reactions using this compound is a significant challenge and a major area for future research. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of additions, couplings, or other transformations.

Integration into Automated Synthesis and High-Throughput Experimentation

The integration of this compound into automated synthesis platforms and high-throughput experimentation (HTE) workflows will be instrumental in accelerating the discovery of new reactions and materials.

Automated systems can rapidly screen a large number of reaction parameters, including catalysts, ligands, solvents, and bases, to identify optimal conditions for a desired transformation. researchgate.netdomainex.co.uk This approach is particularly valuable for complex reactions or for the synthesis of compound libraries for drug discovery and materials science. chemrxiv.orgacs.org The development of robust and reliable protocols for using this compound in these automated systems will be a key enabler for future research.

Sustainable and Atom-Economical Transformations in Organoboron Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research involving this compound will likely prioritize the development of more sustainable and atom-economical transformations.

Atom Economy: Reactions that maximize the incorporation of all atoms from the starting materials into the final product are considered highly atom-economical. nih.govjocpr.com Catalytic reactions are inherently more atom-economical than stoichiometric processes. Research will focus on designing catalytic cycles that minimize waste generation. Boronic acid catalysis itself is considered an atom-economical platform for certain transformations. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents such as water, ethanol, or ionic liquids is a key aspect of green chemistry. Developing robust catalytic systems that are effective in these solvents for reactions of this compound is an important goal.

Energy Efficiency: The use of milder reaction conditions, such as lower temperatures and pressures, reduces energy consumption. The development of highly active catalysts that can operate efficiently at or near room temperature will contribute to more sustainable processes.

Discovery of Unforeseen Reactivity Patterns for this compound

Serendipity often plays a role in scientific discovery. A crucial aspect of future research will be to remain open to observing and investigating unexpected reactivity patterns of this compound. Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict and understand novel reaction pathways and intermediates. nih.gov For instance, while vinyl boronic acids are generally considered stable, their protodeboronation kinetics can be pH-dependent and vary significantly between different structures. acs.org Investigating the influence of the methoxy (B1213986) group on the electronic properties and stability of the C–B bond in this compound could reveal unique reactivity under specific conditions.

| Research Avenue | Key Objectives | Potential Impact |

| Novel Catalytic Systems | Increase reaction efficiency, scope, and sustainability. | Access to new chemical space and greener synthetic routes. |

| Unconventional Reactions | Move beyond traditional cross-coupling reactions. | Rapid construction of complex molecules and novel functionalities. |

| Automated Synthesis | Accelerate reaction discovery and optimization. | Faster development of new drugs and materials. |

| Sustainable Transformations | Minimize environmental impact of chemical synthesis. | Greener and more cost-effective chemical manufacturing. |

| Unforeseen Reactivity | Discover new chemical transformations. | Fundamental advances in organoboron chemistry. |

Q & A

Q. What are the key considerations for synthesizing (3-Methoxyprop-1-en-2-yl)boronic acid and ensuring purity?

Synthesis of aliphatic boronic acids like this compound often involves multi-step protocols, starting with precursor prodrugs (e.g., boronic esters) to circumvent purification challenges. Due to their sensitivity to moisture and propensity for trimerization, inert atmospheres (e.g., nitrogen) and low-temperature conditions are recommended. Post-synthesis, purification via column chromatography or recrystallization should prioritize anhydrous solvents. Quantitative yield determination requires analytical validation using LC-MS/MS or NMR to confirm the absence of boroxine byproducts .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is optimal for detecting trace impurities (e.g., genotoxic boronic acids) at sub-ppm levels, with mobile phases adjusted to pH 6–8 to stabilize the boronic acid form. For structural elucidation, MALDI-MS with 2,5-dihydroxybenzoic acid (DHB) as a matrix enables in-situ derivatization, preventing dehydration/trimerization and facilitating accurate mass determination. Complementary B NMR spectroscopy can confirm boron coordination states .

Q. What role does this compound play in drug discovery, particularly in targeting enzymes?

Boronic acids act as reversible covalent inhibitors by forming tetrahedral adducts with catalytic nucleophiles (e.g., serine or threonine residues in proteasomes). For example, peptidomimetic boronic acids like Bortezomib mimic natural substrates to block proteolytic activity. Structure-activity relationship (SAR) studies require crystallography to optimize binding geometry, while kinetic assays (e.g., fluorescence-based proteasome activity tests) validate inhibition potency .

Advanced Research Questions

Q. How can researchers optimize buffer conditions to minimize non-specific interactions when studying glycoprotein binding with this boronic acid?

Surface plasmon resonance (SPR) studies show that non-specific electrostatic interactions can be mitigated by using high-ionic-strength buffers (e.g., 150 mM NaCl) and neutral pH (7.4). For glycoprotein-specific binding, boronate-affinity chromatography with competitive elution (e.g., sorbitol) distinguishes specific diol interactions from secondary hydrophobic effects. Buffer screening via SPR or isothermal titration calorimetry (ITC) quantifies binding selectivity .

Q. What strategies mitigate boronic acid trimerization during mass spectrometric analysis?

Derivatization with diols (e.g., pinacol or 2,3-butanediol) converts boronic acids to stable cyclic esters, preventing dehydration/trimerization. For MALDI-MS, 2,5-dihydroxybenzoic acid (DHB) serves dual roles as a matrix and derivatizing agent, enabling on-plate esterification. Alternatively, rapid ionization techniques like electrospray ionization (ESI) minimize thermal decomposition during desorption .

Q. How to resolve discrepancies in reported binding affinities for diol-containing molecules?

Contradictions arise from differences in kinetic vs. thermodynamic parameters. Stopped-flow fluorescence assays reveal that binding constants () depend on the "on-rate" (), which varies with diol stereochemistry (e.g., D-fructose > D-glucose). Standardizing assay pH (7.4–8.5) and temperature (25°C) ensures comparability across studies. ITC can further dissect enthalpic/entropic contributions to binding .

Q. What computational methods assist in predicting the reactivity of this boronic acid in drug design?

Density functional theory (DFT) calculates boron’s electrophilicity to predict covalent adduct formation with target nucleophiles. Molecular docking (e.g., AutoDock Vina) models binding poses in enzyme active sites, while molecular dynamics (MD) simulations assess complex stability. QSAR models trained on proteasome inhibitors (e.g., Bortezomib analogs) prioritize substituents enhancing binding affinity .

Q. How does structural modification influence thermal stability for material science applications?

Pyrene-1-boronic acid derivatives exhibit exceptional thermal stability (degradation onset >600°C) due to aromatic π-stacking, while aliphatic analogs degrade below 300°C. Thermogravimetric analysis (TGA) under nitrogen identifies degradation pathways (e.g., boroxine formation or C-B bond cleavage). Introducing electron-withdrawing groups (e.g., -NO) stabilizes the boron center, enhancing flame-retardant efficacy in polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.